molecular formula C14H12ClNO4S B5696994 methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B5696994
M. Wt: 325.8 g/mol
InChI Key: GHOGLSOXEHHDHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and alkaline hydrolysis. One method described for related compounds involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with alcohols, followed by successive reactions to yield dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These acids can then undergo thermal or acid-induced decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Quantum chemical calculations, such as DFT/B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute electrostatic potential, electron localization function (ELF), and atoms-in-molecules (AIM) analysis for these compounds. These studies help in understanding the electronic properties and molecular dynamics of thiophene derivatives (Vennila et al., 2023).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions are crucial for the functionalization of the thiophene nucleus and the synthesis of more complex molecules. The reactivity of these compounds is significantly influenced by their electronic structure, as demonstrated by the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates via reactions with 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles (Stephens, Price, & Sowell, 1999).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituents on the thiophene nucleus. These properties are essential for determining the compound's suitability for various applications and its behavior in different chemical environments.

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including electrophilicity, nucleophilicity, and the ability to form hydrogen bonds. These properties are crucial for the compound's reactivity and its interactions with other molecules. The electrophilic and nucleophilic indices, along with dipole moments, have been calculated for these compounds, providing insight into their chemical behavior (Vennila et al., 2023).

Safety and Hazards

“Methyl 3-amino-2-thiophenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. If it gets in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGLSOXEHHDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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